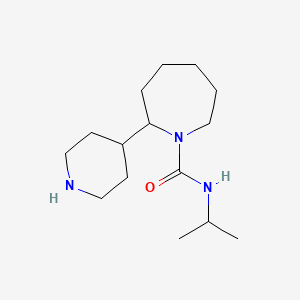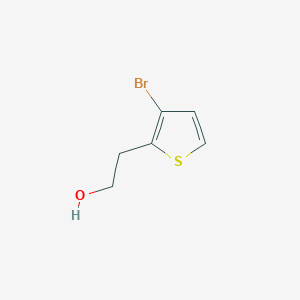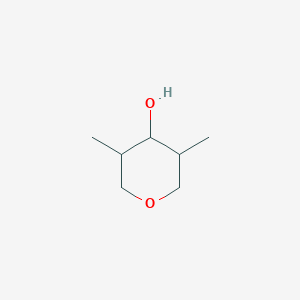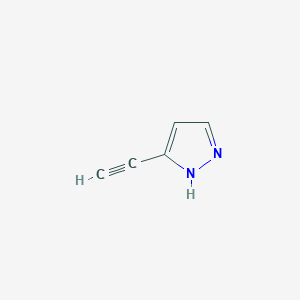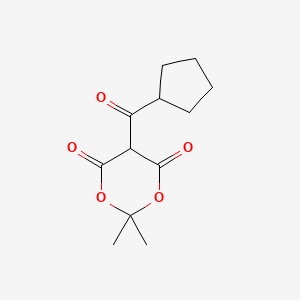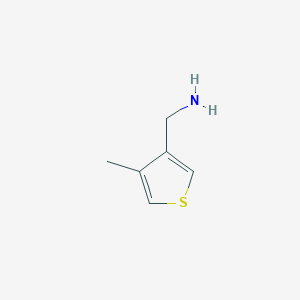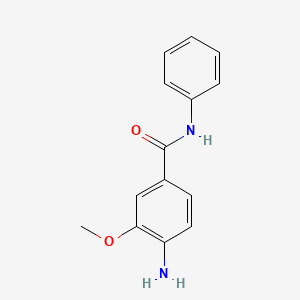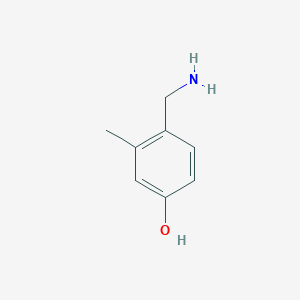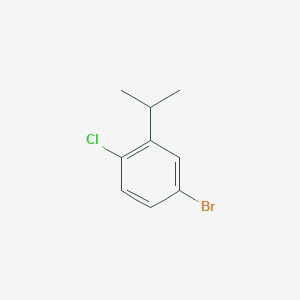
5-Bromo-2-chloroisopropylbenzene
Overview
Description
5-Bromo-2-chloroisopropylbenzene is a chemical compound with the molecular formula C9H10BrCl . It has a molecular weight of 233.54 .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 chlorine atom . The InChI code for this compound is 1S/C9H10BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 237.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its molar refractivity is 53.0±0.3 cm3 .Scientific Research Applications
Environmental Monitoring and Assessment
Studies have highlighted the importance of monitoring brominated flame retardants (BFRs) due to their persistence and potential health impacts. Research has shown the accumulation of these compounds in various environments, including indoor dust and human milk. The analysis of BFRs in these samples provides crucial insights into human exposure and the effectiveness of regulations aimed at controlling these substances. Continuous monitoring is essential for assessing the risks associated with BFRs and ensuring environmental and human health safety (Li et al., 2015).
Health Risk Assessment
Studies have emphasized the necessity of evaluating the health risks associated with exposure to BFRs, particularly for vulnerable populations such as infants. By analyzing breast milk samples, researchers can estimate the exposure of nursing infants to these compounds, which may exceed safety thresholds. This underscores the critical need for ongoing risk assessment and the implementation of protective measures to safeguard the health of susceptible groups (Müller et al., 2016).
Exposure Through Consumer Products
The detection of BFRs in various consumer products highlights the widespread exposure of the general population to these chemicals. Regular monitoring and assessment of BFR levels in common household items are crucial for understanding the extent of exposure and for implementing appropriate regulatory measures. This is particularly important given the potential health risks associated with prolonged exposure to these substances (Fromme et al., 2014).
Safety and Hazards
The safety information for 5-Bromo-2-chloroisopropylbenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing hands and other exposed areas thoroughly after handling (P264) .
Mechanism of Action
Target of Action
5-Bromo-2-chloroisopropylbenzene is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes.
Mode of Action
SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
Sglt2 inhibitors, for which this compound is a key intermediate, primarily affect the renal glucose reabsorption pathway . By inhibiting SGLT2, these drugs reduce the reabsorption of glucose in the kidneys and increase glucose excretion in the urine, thereby lowering blood glucose levels .
Pharmacokinetics
As a key intermediate in the synthesis of sglt2 inhibitors, its pharmacokinetic properties would be expected to contribute to the overall adme profile of the final drug product .
Result of Action
SGLT2 inhibitors reduce blood glucose levels, which can help manage type 2 diabetes .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .
properties
IUPAC Name |
4-bromo-1-chloro-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPCNKJPZYPGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90350-28-0 | |
| Record name | 5-Bromo-2-chloroisopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

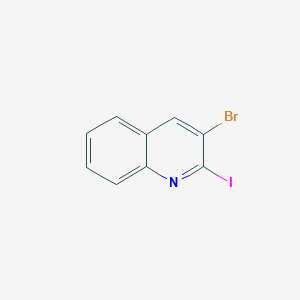
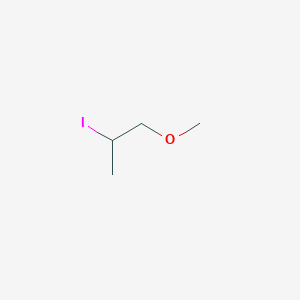


![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)

